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Compound of Interest

Compound Name: Ethyl 6-Aminonicotinate

Cat. No.: B3021196

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Scaffold in Medicinal
Chemistry

Ethyl 6-aminonicotinate (CsH10N203) is a pyridine derivative that has emerged as a
strategically important intermediate in the landscape of modern medicinal chemistry and
materials science. Its unique bifunctional nature, possessing both a nucleophilic amino group
and an ester moiety on a pyridine core, renders it a versatile scaffold for the synthesis of a
diverse array of complex molecules. This guide, intended for researchers and professionals in
drug development, provides a comprehensive technical overview of its synthesis,
characterization, and applications, with a focus on the underlying chemical principles and
practical laboratory considerations.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic building block
is paramount for its effective and safe utilization in a laboratory setting.

Key Physicochemical Data
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Property Value Source(s)
Molecular Formula CsH10N202 [1]
Molecular Weight 166.18 g/mol [1]
Appearance Off-white to light brown solid [2]
Melting Point 145-147 °C [1]
Boiling Point 314.7-°C at 760 mmHg (1]
(Predicted)
Density 1.2 + 0.1 g/cm? (Predicted) [1]
CAS Number 39658-41-8 [2]

Safety and Handling

Ethyl 6-aminonicotinate is classified as an irritant, causing serious eye irritation.[1] Standard

laboratory safety protocols should be strictly adhered to when handling this compound.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[1]

o Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. Use

non-sparking tools to prevent electrostatic discharge.[1]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[1]

o First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove

contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

Synthesis of Ethyl 6-Aminonicotinate: A Detailed

Protocol and Mechanistic Insight

The most common and efficient method for the preparation of Ethyl 6-aminonicotinate is the

Fischer esterification of 6-aminonicotinic acid. This acid-catalyzed reaction is a cornerstone of
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organic synthesis.

Fischer Esterification: The Primary Synthetic Route

The direct esterification of 6-aminonicotinic acid with ethanol in the presence of a strong acid
catalyst, such as hydrochloric acid or sulfuric acid, provides a high-yielding and straightforward
route to the desired product.[2]

e Reaction Setup: Suspend 6-aminonicotinic acid (1.0 equivalent) in an excess of absolute
ethanol (e.g., 10-20 volumes).

o Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly bubble dry hydrogen
chloride gas through the mixture or add thionyl chloride (2-3 equivalents) dropwise.
Alternatively, concentrated sulfuric acid (catalytic amount) can be carefully added.[3]

o Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 12-24
hours), or until all the solid starting material has dissolved, indicating the completion of the
reaction.[2][3]

o Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol
under reduced pressure.

o Neutralization and Extraction: Dissolve the residue in ethyl acetate. Carefully wash the
organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid
catalyst, followed by a wash with brine.

« Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude
product.[2] The resulting off-white solid can be further purified by recrystallization from a
suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure Ethyl 6-
aminonicotinate.[4]

o Excess Ethanol: Using ethanol as the solvent and reactant drives the equilibrium of the
reversible Fischer esterification towards the product side, maximizing the yield.

» Acid Catalyst: The protonation of the carbonyl oxygen of the carboxylic acid by the strong
acid catalyst makes the carbonyl carbon more electrophilic and susceptible to nucleophilic
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attack by the weakly nucleophilic ethanol.

e Anhydrous Conditions: The reaction is sensitive to water, as water can hydrolyze the ester
product back to the carboxylic acid. Therefore, the use of dry reagents and glassware is
crucial for a successful synthesis.

o Neutralization: The sodium bicarbonate wash is essential to remove the acid catalyst, which
could otherwise interfere with subsequent reactions or degrade the product upon storage.

Reaction Mechanism: Fischer Esterification

The Fischer esterification of 6-aminonicotinic acid proceeds through a series of proton transfer
and nucleophilic acyl substitution steps.

Protonation of Carbonyl

cccccccccccccccccc by Ethanol

Nucleophilic Attack

. I —
Tetrahedral Intermediate

Click to download full resolution via product page

Caption: Mechanism of the Fischer Esterification of 6-Aminonicotinic Acid.

Spectroscopic Characterization: The Molecular
Fingerprint

A comprehensive spectroscopic analysis is essential for confirming the identity and purity of the
synthesized Ethyl 6-aminonicotinate.
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'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum provides detailed information about the electronic environment of the
protons in the molecule.

Predicted *H NMR Data (CDCls, 400 MHz):

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)

H-2 (Pyridine
~8.71 d ~2.0 1H ]

ring)

H-4 (Pyridine
~7.99 dd ~8.0,2.0 1H _

rng)

H-5 (Pyridine
~6.45 d ~8.0 1H )

ring)
~4.95 brs - 2H -NH:2
~4.31 q ~7.1 2H -OCH2CHs
~1.35 t ~7.1 3H -OCH2CHs

Note: The chemical shifts are based on experimental data reported for Ethyl 6-
aminonicotinate.[3] The broad singlet for the amino protons can exchange with D20.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Predicted 3C NMR Data (CDClIs, 100 MHz):
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Chemical Shift (6, ppm) Assighment
~166 C=0 (Ester)

~160 C-6 (Pyridine ring)
~150 C-2 (Pyridine ring)
~138 C-4 (Pyridine ring)
~115 C-3 (Pyridine ring)
~108 C-5 (Pyridine ring)
~61 -OCH2CHs

~14 -OCH2CHs

Note: Predicted values are based on the analysis of similar pyridine derivatives.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups in the molecule.

Predicted IR Data (KBr or ATR):

Wavenumber (cm—?) Intensity Assignment

3450-3300 Medium, Sharp (doublet) N-H stretch (primary amine)

3100-3000 Medium Aromatic C-H stretch

2980-2850 Medium Aliphatic C-H stretch

~1710 Strong C=0 stretch (ester)

1620-1580 Strong C=C and C=N stretch (pyridine
ring)

~1600 Medium N-H bend (scissoring)

1300-1200 Strong C-O stretch (ester)

~1100 Medium C-N stretch
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

o Expected Molecular lon (M*): m/z = 166.0742 (for CsH10N202)
o Key Fragmentation Pathways:
o Loss of the ethoxy group (-OCH2CHs3) to give a fragment at m/z = 121.
o Loss of the entire ester group (-COOCH2CHs) to give a fragment at m/z = 93.

o Cleavage of the ethyl group from the ester, resulting in a fragment at m/z = 137.

Loss of «OCH2CH3 [M - OCH2CH3]+
m/z =121

[Ethy' 6'A['|\1/'|?f.”'connate\ Loss of :COOCH2CH3 ' [M-COOCHZCH3]+)

m/z = 166 iz =en

Loss of «CH2CH3 [M - CH2CH3]+
m/z = 137

Click to download full resolution via product page

Caption: Predicted Mass Spectrometry Fragmentation of Ethyl 6-Aminonicotinate.

Applications in Drug Discovery and Development

Ethyl 6-aminonicotinate serves as a pivotal building block in the synthesis of a wide range of
biologically active compounds, particularly in the development of novel therapeutics.

Precursor to Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors,
which are a crucial class of drugs for the treatment of cancer and inflammatory diseases. The
amino group at the 6-position of Ethyl 6-aminonicotinate provides a convenient handle for the
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introduction of various substituents to modulate the potency and selectivity of the final
compounds. For instance, derivatives of Ethyl 6-aminonicotinate have been explored in the
synthesis of inhibitors for various kinases.[5]

Synthesis of P2Y12 Receptor Antagonists

Ethyl 6-aminonicotinate sulfonylureas have been investigated as potent and selective
antagonists of the P2Y12 receptor, a key target for antiplatelet therapy.[6] The development of
such compounds is crucial for the prevention of thrombotic events, such as heart attacks and
strokes. The modular nature of the synthesis, starting from Ethyl 6-aminonicotinate, allows for
the systematic exploration of structure-activity relationships to optimize the pharmacokinetic
and pharmacodynamic properties of these antagonists.[6]

Agrochemical Intermediates

Beyond pharmaceuticals, the aminonicotinate scaffold is also valuable in the agrochemical
industry. The unique electronic properties of the pyridine ring, combined with the reactivity of
the amino and ester groups, make it a suitable precursor for the synthesis of novel herbicides
and insecticides.

Conclusion: A Foundation for Innovation

Ethyl 6-aminonicotinate stands as a testament to the power of versatile building blocks in
advancing chemical synthesis and drug discovery. Its straightforward synthesis, well-defined
chemical properties, and broad applicability make it an indispensable tool for medicinal
chemists and researchers. This guide has provided a comprehensive technical overview, from
detailed synthetic protocols and mechanistic insights to a thorough characterization of its
spectroscopic properties and a summary of its key applications. As the quest for novel and
more effective therapeutics continues, the strategic utilization of foundational scaffolds like
Ethyl 6-aminonicotinate will undoubtedly continue to fuel innovation in the pharmaceutical
and chemical industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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